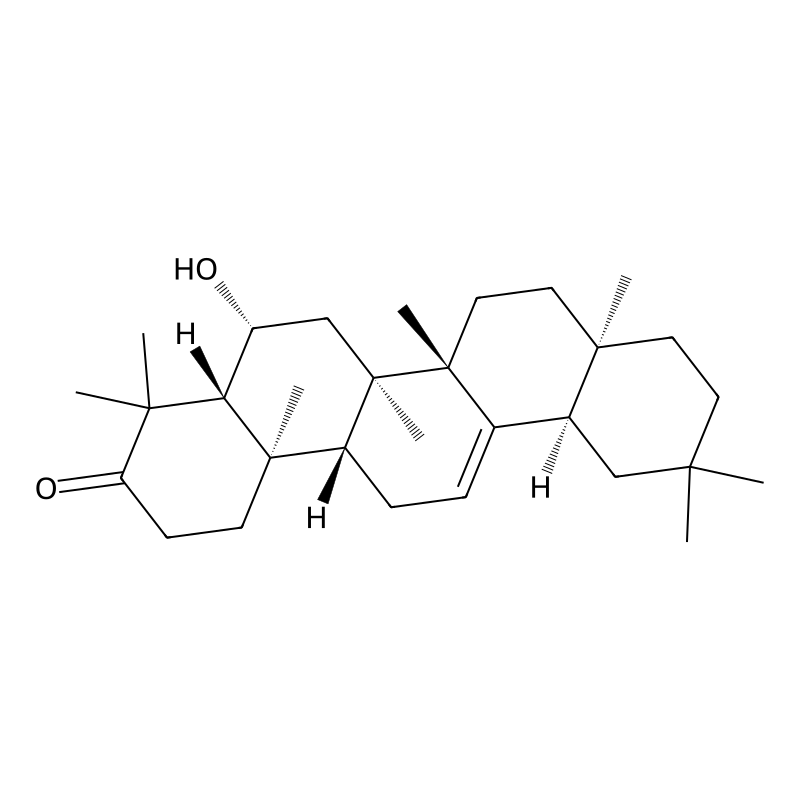

Daturaolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Quantitative Pharmacological Data on Daturaolone

The following table summarizes key quantitative findings from recent pharmacological investigations.

| Pharmacological Activity | Experimental Model | Key Quantitative Results (IC₅₀/Effective Dose) | Citations |

|---|---|---|---|

| Anti-inflammatory | In vitro (NF-κB inhibition) | IC₅₀ = 1.2 ± 0.8 µg/mL | [1] |

| In vitro (Nitric Oxide inhibition) | IC₅₀ = 4.51 ± 0.92 µg/mL | [1] | |

| Cytotoxicity | In vitro (Huh7.5 liver cancer cells) | IC₅₀ = 17.32 ± 1.43 µg/mL | [1] |

| In vitro (Normal lymphocytes) | IC₅₀ > 20 µg/mL (indicating selectivity) | [1] | |

| Antinociceptive (Pain Relief) | In vivo (Paw edema model in mice) | 81.73 ± 3.16% inhibition | [1] |

| In vivo (Thermal-induced pain model) | 89.47 ± 9.01% antinociception | [1] | |

| Antidepressant | In vivo (Tail suspension test in mice) | Immobility time reduced to 68 ± 9.22 seconds | [1] |

Core Experimental Protocols for Isolation and Profiling

For researchers seeking to replicate or adapt these methods, here are the detailed experimental workflows for the isolation, quantification, and biological testing of daturaolone.

Plant Material Collection, Extraction, and Isolation

This protocol outlines the process from plant collection to the isolation of pure this compound.

This workflow, adapted from multiple studies [2] [3] [1], involves initial extraction with methanol, followed by liquid-liquid partitioning to concentrate the target compounds. The active ethyl acetate fraction is then subjected to chromatographic techniques to isolate pure this compound.

Quantification via High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for quantifying this compound content in different plant samples.

- Sample Preparation: Plant parts (leaves, stems, fruits, roots, flowers) are collected from different geographical regions across multiple months. Dried, powdered material is extracted with optimized solvent systems like Ethyl Acetate:Ethanol (1:1) [3].

- HPLC Analysis:

- Column: Reverse-Phase (RP) C18 column.

- Mobile Phase: Optimized gradient of water and acetonitrile, often with modifiers like 0.1% formic acid.

- Detection: Ultraviolet (UV) or Diode Array Detector (DAD).

- Quantification: A calibration curve is established using a this compound standard for linearity (R² > 0.9). The amount of this compound in samples is calculated based on the peak area and expressed as µg per mg of dry plant powder [3].

In Vitro and In Vivo Pharmacological Assays

These standard assays are used to evaluate the biological activity of this compound.

- Anti-inflammatory Assays:

- NF-κB Inhibition: Reporter cell lines are treated with this compound and stimulated with an inflammatory agent (e.g., LPS). NF-κB activity is measured by luciferase reporter assay or ELISA [1].

- Nitric Oxide (NO) Inhibition: Macrophage cells (e.g., RAW 264.7) are stimulated with LPS in the presence of this compound. NO production is quantified using the Griess reagent [1].

- Cytotoxicity Assay (MTT):

- Cancer cell lines (e.g., Huh7.5, HCT-116) and normal cells (e.g., lymphocytes) are treated with this compound.

- After incubation, MTT dye is added. Metabolically active cells convert MTT to purple formazan crystals, which are dissolved, and the absorbance is measured. IC₅₀ values are calculated from dose-response curves [1] [4].

- In Vivo Models:

- Anti-edema: Paw edema is induced in rodents (e.g., by carrageenan), and the test compound is administered. Edema reduction is measured plethysmographically over time [1].

- Antinociceptive: Thermal (hot plate) or chemical (acetic acid) pain models are used. The latency to a pain response is recorded [1].

- Antidepressant: The tail suspension test or forced swim test is used. The immobility time of rodents, which is reduced by antidepressants, is measured [1].

Biosynthesis and Genetic Regulation in Datura

This compound is a triterpenoid, but its biosynthesis in Datura occurs alongside the well-characterized tropane alkaloid pathway. Understanding the genetic controls is key for biotechnological production.

Simplified biosynthetic relationship in Datura innoxia. This compound (a triterpenoid) and tropane alkaloids like scopolamine are secondary metabolites whose biosynthesis is coregulated in the plant's roots [5] [6] [7]. Key genes (PMT, TR-I, H6H) influence the accumulation of these bioactive compounds, which are then transported to aerial parts like leaves and fruits [5] [6].

Key Considerations for Drug Development

- Content Variability: The concentration of this compound in D. innoxia is highly variable. It is influenced by the plant part (highest in fruits), geographical location, season of collection, and extraction solvent [3]. A metabolomics-guided approach is recommended for biomass selection.

- Drug-Likeliness: In silico predictions indicate that this compound complies with Lipinski's Rule of Five, suggesting good oral bioavailability. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles show high plasma protein binding and no predicted blood-brain barrier penetration, which could be advantageous for reducing CNS side effects [1].

- Multi-Target Action: Molecular docking studies suggest this compound interacts with several inflammatory targets, including NF-κB, COX-2, and 5-LOX, supporting its potential as a multi-target therapeutic agent [1].

References

- 1. Anti-Inflammatory Potential of this compound from Datura ... [mdpi.com]

- 2. Identification of Datura innoxia as a potential source ... [pmc.ncbi.nlm.nih.gov]

- 3. Chromatographic method development and metabolite ... [sciencedirect.com]

- 4. Pharmacological assessment of the extract and a novel ... [bmccomplementmedtherapies.biomedcentral.com]

- 5. Tropane alkaloid biosynthesis in Datura innoxia Mill. roots ... [sciencedirect.com]

- 6. A three-sided story: a biosystematic revision of genus ... [frontiersin.org]

- 7. A three-sided story: a biosystematic revision of genus ... [pmc.ncbi.nlm.nih.gov]

Core Triterpenoid Isolate: Daturaolone

The most prominently studied triterpenoid isolated from Datura metel fruits is 3-oxo-6-β-hydroxy-β-amyrin, commonly referred to as daturaolone [1].

- Chemical Structure: It is an amyrin-type triterpenoid.

- Source Material: Isolated specifically from the chloroform fraction of a methanol extract of Datura metel fruits [1].

- Purity and Yield: The isolation process yielded this compound with high purity (99.87%) and a substantial quantity of 2.7 grams [1].

- Structural Elucidation: The structure was confirmed using NMR spectroscopy and crystallography techniques [1].

Other triterpenoids reported from different parts of Datura metel include daturanolone and daturadiol from seeds and fruit pericarp [2], as well as triterpenoid saponins like ilekudinoside C and dioscoroside D from the whole plant [3].

Experimental Protocol for Isolation & Characterization

Here is a detailed workflow for the extraction, fractionation, and isolation of this compound, based on the cited study [1].

Diagram 1: A workflow for the bio-guided isolation of this compound from Datura metel fruits.

Key Steps in the Workflow

Initial Extraction and Fractionation [1]:

- Plant Material: 8.2 kg of dried Datura metel fruits were powdered.

- Crude Extraction: The powder was subjected to cold extraction with methanol three times, yielding 349 g of a reddish extract.

- Liquid-Liquid Partitioning: The methanol extract was suspended in distilled water and successively partitioned with n-hexane, chloroform, and ethyl acetate. The chloroform fraction (93.6 g) was identified for further investigation.

Bio-Guided Isolation [1]:

- Column Chromatography: 25 g of the chloroform extract was chromatographed over a normal-phase silica gel column. Elution was performed with an n-hexane and ethyl acetate gradient of increasing polarity.

- Fraction Monitoring: One hundred sub-fractions were collected and combined into 12 major fractions (SB-1 to SB-12) based on Thin-Layer Chromatography (TLC) profiles.

- Final Purification: Sub-fraction SB-7 was subjected to repeated column chromatography, eluting with n-hexane:ethyl acetate (14:86), to yield this compound as white crystals.

Structural Elucidation [1] [4]:

- The pure compound's structure was determined through:

- Nuclear Magnetic Resonance (NMR): 1D and 2D NMR experiments.

- X-ray Crystallography: Confirmed the molecular structure.

- Comparison with Literature: Spectral data were compared with previously reported values.

- The pure compound's structure was determined through:

Phytochemical & Biological Activity Data

Table 1: Phytochemical Screening of D. metel Root Extract [4]

This table shows the classes of compounds present in the roots, which is valuable for planning isolation strategies.

| Phytochemical Class | Presence in Methanol Root Extract |

|---|---|

| Alkaloids | Present |

| Flavonoids | Present |

| Phenols | Present |

| Saponins | Present |

| Steroids | Present |

| Tannins | Present (low concentration) |

| Terpenoids | Absent |

Table 2: Experimentally Determined Biological Activities of Datura metel Extracts and this compound [1]

The following quantitative data summarizes the efficacy observed in animal models.

| Test Model | Treatment | Dose | Key Result | Significance |

|---|---|---|---|---|

| Gastrointestinal Motility (Charcoal meal test) | Chloroform Fraction | 10-200 mg/kg, i.p. | Significantly reduced GIT motility | Comparable to atropine (10 mg/kg) |

| This compound | 2.5-40 mg/kg, i.p. | Significantly reduced GIT motility & increased transit time | Comparable to atropine (10 mg/kg) | |

| Muscle Relaxation (Chimney & Traction tests) | Chloroform Fraction | Not Specified | Significant muscle relaxation | Dose-dependent effect, peak at 60 min |

| This compound | Not Specified | Significant muscle relaxation | Dose-dependent effect, peak at 60 min | |

| Antipyretic Activity (Fever model) | Chloroform Fraction | Not Specified | Good antipyretic activity | - |

| This compound | 20 mg/kg, i.p. | Maximum effect (84.64% reduction) | Significant at higher doses | |

| Acute Toxicity | Chloroform Extract | Up to 1000 mg/kg | No toxicity | Safe at tested doses |

| This compound | Up to 50 mg/kg | No toxicity | Safe at tested doses |

Important Technical Considerations for Researchers

Choice of Solvent is Critical: Research indicates that methanol is the most effective solvent for the extraction of a wide range of phytochemicals, including alkaloids and flavonoids, from Datura metel leaves [5]. It provides a higher yield and better antioxidant activity compared to chloroform, acetone, ethyl acetate, and hexane.

Neurotoxicity Concerns: Contrary to the therapeutic potential of isolated compounds, a methanolic leaf extract of Datura metel demonstrated significant neurotoxicity in a mouse model [6] [7]. Oral administration for 28 days resulted in cognitive deficits, anxiety, depressive-like behaviors, and neurodegeneration in the hippocampus and medial prefrontal cortex, linked to oxidative stress. This underscores the critical importance of compound purification and safety assessments.

Abundance of Bioactives: Beyond triterpenoids, Datura metel produces a cocktail of potent bioactive compounds. GC-MS analysis of root extracts identified 49 different compounds, including known agents like atropine and scopolamine [4]. This chemical diversity is responsible for its broad pharmacological profile but also complicates the isolation of specific triterpenoids.

References

- 1. Gastrointestinal Motility, Muscle Relaxation, Antipyretic and Acute... [pmc.ncbi.nlm.nih.gov]

- 2. Ethnobotanical uses and phytochemical, biological, and ... [pmc.ncbi.nlm.nih.gov]

- 3. Chemical constituents of Datura metel L. [vjs.ac.vn]

- 4. Identification and characterization of phytochemicals in ... [fjps.springeropen.com]

- 5. Comparison of Different Solvents for Phytochemical Extraction... [scialert.net]

- 6. Datura metel stramonium exacerbates behavioral deficits ... [pmc.ncbi.nlm.nih.gov]

- 7. stramonium exacerbates behavioral deficits, medial... Datura metel [labanimres.biomedcentral.com]

Daturaolone pentacyclic oleanane triterpenoid

Chemical Profile and Drug-Likeness

Daturaolone (IUPAC name: (4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-Hydroxy-4,4,6a,6b,8a,14b-hexamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicen-3(2H)-one) is a natural product isolated from various Datura species and other plants like Pistacia integerrima [1] [2] [3].

Early-stage Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions and drug-likeness evaluations are summarized in the table below.

| Property | Prediction / Value | Method / Notes |

|---|---|---|

| Molecular Formula | C₃₀H₄₈O₂ | - |

| Molecular Weight | 440.712 g·mol⁻¹ | - |

| Lipinski's Rule | Compliant (3 of 4 rules) | Bioavailability Score: 0.55 [3] [4] |

| Drug-Likeness Score | 0.33 | Better than some reference drugs (e.g., valproic acid) [3] [4] |

| GI Absorption | High | Caco-2 permeability: 34.6 nm/s [3] [4] |

| BBB Permeation | No | Suggests low risk of CNS side effects [3] [4] |

| Plasma Protein Binding | High (100%) | May impact compound's free concentration [3] [4] |

| CYP Inhibition | CYP1A2, CYP2C19, CYP3A4 | Potential for drug-drug interactions [3] [4] |

| hERG Inhibition | Low risk | Suggests low cardiotoxicity risk [3] [4] |

| Carcinogenicity | Non-carcinogen | Predicted [3] |

Pharmacological Activities and Mechanisms

This compound exhibits a multi-target mechanism of action, primarily centered on inhibiting key inflammatory pathways.

| Pharmacological Activity | Model / Assay | Key Results / Potency | Proposed Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema (mouse) | ED₅₀ = 10.1 mg/kg; 81.7% reduction [2] [3] [5] | Inhibition of COX-1/2 [2] [3], Reduction of NF-κB & NO [3] [4] |

| Antinociceptive (Pain Relief) | Acetic acid-induced writhing (mouse) | ED₅₀ = 13.8 mg/kg; 89.5% antinociception [2] [3] [5] | Interaction with inflammatory pain pathways [3] [4] |

| Antidepressant | Tail suspension test (mouse) | 68 ± 9.22 s immobility time [3] [4] | Interaction with serotonin & dopamine systems; NO reduction [3] [4] |

| Antibacterial & Antifungal | In vitro vs. S. aureus, K. pneumoniae | Inhibited bacterial growth [1] | Not fully elucidated |

| Cytotoxic | In vitro vs. Huh7.5 liver cancer cells | IC₅₀ = 17.32 ± 1.43 µg/mL [3] [4] | Not fully elucidated |

The following diagram illustrates the primary anti-inflammatory signaling pathway and molecular targets of this compound based on current research.

This compound's inhibition of NF-κB, COX-2, and iNOS in the inflammatory cascade.

Experimental Protocols for Key Assays

For researchers seeking to replicate or build upon these findings, here are summaries of the key experimental methodologies.

In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)

- Animals: Male BALB/c mice (25-30 g) [2].

- Grouping: 9 groups (n=6). Negative control (saline), positive control (diclofenac, 1-30 mg/kg), and treatment groups (this compound, 1-30 mg/kg) [2].

- Edema Induction: Subplantar injection of 50 μL of 1% γ-carrageenan into the right paw 30 minutes after drug administration (i.p.) [2].

- Measurement: Paw volume measured using a plethysmometer at 1-5 hours post-carrageenan injection. Edema calculated as the percentage change from baseline volume [2].

- Data Analysis: % Inhibition of edema is calculated. ED₅₀ is determined using linear regression [2].

In Vitro Nitric Oxide (NO) Inhibition Assay

- Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages [3] [4].

- Procedure: Cells are stimulated with LPS to induce NO production. This compound is tested at various concentrations [3] [4].

- NO Measurement: Nitrite accumulation in the culture supernatant is measured using the Griess reagent. The IC₅₀ value is calculated from the dose-response curve [3] [4].

Research Status and Future Directions

- Current Evidence: The anti-inflammatory and antinociceptive effects of this compound are robust, supported by in silico, in vitro, and in vivo data. Its multi-target action is a significant advantage for modulating complex inflammatory networks [3] [4].

- Major Research Gaps: The current pharmacokinetic data is primarily predictive. No actual in vivo pharmacokinetic study results (e.g., half-life, clearance, volume of distribution) are available. Detailed toxicology and safety profiles beyond acute models are also lacking [3].

- Challenges and Opportunities: Like many natural triterpenoids, this compound may face challenges with low water solubility and bioavailability, which are common barriers for pentacyclic triterpenoids [6]. Future work should focus on thorough ADMET profiling, chronic toxicity studies, and structural modification or formulation to improve its drug-like properties [3] [6].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Biological Evaluation and Docking Analysis of this compound as ... [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Potential of this compound from Datura ... [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Potential of this compound from Datura ... [mdpi.com]

- 5. Biological Evaluation and Docking Analysis of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. Construction, structural modification, and bioactivity evaluation of... [pubs.rsc.org]

NMR Spectroscopy Data for Daturaolone

| Parameter | Specification |

|---|---|

| Molecular Formula | C₃₀H₄₈O₂ [1] |

| Molecular Weight | 440.71 g/mol [1] [2] |

| 1H-NMR Frequency | 600 MHz [3] |

| 13C-NMR Frequency | 125 MHz [3] |

| Deuterated Solvent | Not explicitly stated in sources; CHCl₃ used for UV spectra [3] |

| Key Functional Groups (by IR) | Carbonyl (C=O) stretch at 1699 cm⁻¹, Hydroxyl (-OH) presence [4] |

| 2D Techniques Used | HMBC, HMQC, NOESY, COSY [3] [4] |

Workflow for Isolation and Structural Elucidation

The following diagram illustrates the general workflow researchers use to isolate daturaolone from plant material and determine its structure, based on the methodologies described in the research:

Detailed Experimental Protocols

Here is a detailed breakdown of the key experimental procedures based on the research articles.

Extraction and Isolation

This protocol is adapted from studies on Datura metel L. fruits and Pistacia integerrima barks [3] [4] [5].

- Plant Material Preparation: Plant material (e.g., fruits, bark) is shade-dried at room temperature and ground into a coarse powder [3] [5].

- Crude Extraction: The powdered plant material is soaked in methanol, typically at room temperature for several days. The combined methanol extract is then concentrated under reduced pressure to obtain a crude residue [3] [4].

- Solvent Partitioning: The crude methanolic extract is suspended in water and successively partitioned with organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate constituents based on their solubility [3] [5].

- Column Chromatography: The active fraction (often the chloroform fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient mixture of n-hexane and ethyl acetate.

- Crystallization: Fractions containing this compound are combined and concentrated. Pure this compound is obtained as colorless or white crystals through recrystallization using solvents like n-hexane and acetone [3].

NMR Spectroscopy and Structural Elucidation

The structure of this compound was confirmed using a suite of NMR techniques [3] [4].

- Sample Preparation: A purified sample is dissolved in an appropriate deuterated solvent.

- Data Acquisition:

- 1D NMR: 1H-NMR and 13C-NMR spectra are acquired to determine the chemical environment of all hydrogen and carbon atoms [3].

- 2D NMR:

- COSY: Identifies protons that are coupled to each other through two or three bonds [3] [4].

- HMQC/HSQC: Correlates hydrogen atoms directly bonded to carbon atoms (1JCH) [3] [4].

- HMBC: Correlates hydrogen atoms with long-range coupled carbons (2JCH, 3JCH), which is crucial for establishing connections between structural units [3] [4].

- NOESY: Provides information about the spatial proximity of protons, helping to determine relative stereochemistry [3].

Reported Biological Activities

This compound has shown promising biological activities in pre-clinical studies, which often motivate its detailed chemical characterization.

| Activity | Experimental Model/Assay | Key Finding |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema in mice [3] | Significant, dose-dependent reduction in inflammation (ED₅₀ = 10.1 mg/kg) [3] [6] |

| Antinociceptive (Pain Relief) | Acetic acid-induced writhing in mice [3] | Significant reduction in pain responses (ED₅₀ = 13.8 mg/kg) [3] [6] |

| Enzyme Inhibition | In vitro assays [7] [4] | Inhibited α-glucosidase and β-secretase (BACE1), suggesting potential for diabetes and Alzheimer's research [4] |

| Antipyretic | Yeast-induced fever in mice [5] | Significant reduction in body temperature at higher doses [5] |

| Muscle Relaxant | Inclined plane, chimney, and traction tests in mice [5] | Exhibited significant muscle relaxation potential [5] |

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | CAS:41498-80-0 - Manufacturer ChemFaces [chemfaces.com]

- 3. Biological Evaluation and Docking Analysis of this compound as ... [pmc.ncbi.nlm.nih.gov]

- 4. Potent In Vitro α-Glucosidase and β-Secretase Inhibition of ... [pmc.ncbi.nlm.nih.gov]

- 5. Gastrointestinal Motility, Muscle Relaxation, Antipyretic and ... [frontiersin.org]

- 6. Biological Evaluation and Docking Analysis of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Potential of this compound from Datura ... [mdpi.com]

Mass Spectrometry Data for Daturaolone

The table below summarizes the mass spectrometry instrumentation and key spectral data for daturaolone as reported in the scientific literature.

| Aspect | Reported Data |

|---|---|

| Instrumentation | Jeol-JMS-HX-110 mass spectrometer; Finnigan MAT-312 and MAT-95 XP [1]. |

| Ionization Mode | Electron Impact (EI) and High-Resolution Electron Impact (HR-EI-MS) [1]. |

| Measured Ions | Given in m/z (%) [1]. |

| Characteristic IR Bands (KBr, cm⁻¹) | 1599 (C=C), 1699 (C=O), 2918 [2]. |

Experimental Workflow for Isolation and Characterization

The mass spectrometry analysis is typically one part of a broader process to isolate and fully characterize this compound. The following diagram outlines the general workflow described across multiple studies:

General workflow for this compound isolation and characterization

The specific protocols for extraction and isolation are as follows:

- Extraction and Fractionation: Dried and powdered plant material (e.g., fruits of Datura metel or barks of Pistacia integerrima) is typically subjected to cold maceration with methanol [1] [3] [2]. The crude methanolic extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate [1] [2].

- Isolation and Purification: The chloroform fraction is often identified via Thin-Layer Chromatography (TLC) as containing the target compounds. This fraction is then subjected to normal-phase silica gel column chromatography, eluted with a gradient of n-hexane and ethyl acetate [1] [3] [2]. Numerous fractions are collected and combined based on TLC profiles. This compound is ultimately obtained as white crystals through repeated chromatography and recrystallization from solvent mixtures like n-hexane and ethyl acetate [1] [3].

Key Technical Context

For comprehensive characterization, mass spectrometry is used alongside other techniques. One study reported using a suite of spectroscopic methods including ¹H-NMR, ¹³C-NMR, HMBC, HMQC, NOESY, COSY, HREI-MS, and IR [1]. The structure of this compound was confirmed by X-ray crystallography [1] [3].

References

what is Daturaolone biological activity

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key experimental methodologies used in the cited studies.

In Vivo Anti-inflammatory and Antinociceptive Assays

These classic protocols evaluate the compound's ability to reduce inflammation and pain in live animal models.

- Carrageenan-Induced Paw Edema: Mice are lightly anesthetized and injected with 1% γ-carrageenan into the subplantar tissue of the right paw 30 minutes after administering daturaolone or a vehicle. Paw volume is measured using a plethysmometer at intervals (e.g., 1-5 hours post-injection). The anti-inflammatory effect is calculated as the percentage decrease in paw volume compared to the control group [1].

- Acetic Acid-Induced Writhing: Mice are injected intraperitoneally with a 1% acetic acid solution 30 minutes after treatment with this compound. The number of abdominal constrictions (writhings) is counted for 10 minutes, starting 5 minutes after the acetic acid injection. The percentage of antinociceptive effect is calculated based on the reduction in writhings compared to the control group [1].

In Vitro Molecular Target Assays

These cell-based assays help elucidate the mechanism of action by measuring the inhibition of key inflammatory mediators.

- NF-κB Inhibition: The specific cell-based assay used is not described in detail within the provided excerpts, but the activity is reported as an IC₅₀ value, indicating the concentration required to inhibit NF-κB signaling by 50% in a controlled laboratory setting [2].

- Nitric Oxide (NO) Inhibition: This assay typically involves using macrophage cell lines (like RAW 264.7) stimulated with an inflammatory agent such as lipopolysaccharide (LPS). The production of nitric oxide in the culture supernatant is measured using a reagent like Griess reagent. The IC₅₀ value represents the concentration of this compound that inhibits 50% of NO production [2].

In Silico Molecular Docking Analysis

This computational method predicts how this compound interacts with protein targets at the atomic level.

- Procedure: The 3D structures of target proteins (e.g., COX-1, COX-2, NF-κB) are obtained or modeled. The 2D structure of this compound is drawn and converted into a 3D format, which is then energy-minimized. Docking software (e.g., iGEMDOCK, AutoDock Vina) is used to simulate and calculate the binding interactions and affinity between the ligand (this compound) and the protein's active site. The docking procedure is often calibrated and validated using a known co-crystallized ligand [1] [2].

Mechanism of Action and Signaling Pathways

This compound's anti-inflammatory activity is linked to interaction with multiple targets in inflammation-related pathways.

Drug-Likeness and Toxicity Profile

Early-stage drug development assessments suggest this compound has favorable properties, though with some considerations.

| Property | Prediction/Result | Tool/Database |

|---|---|---|

| Lipinski's Rule | Passes 3 of 4 rules; Bioavailability Score: 0.55 | [2] |

| Drug-Likeness Score | 0.33 (Better than some reference drugs) | MOLSOFT [2] |

| GI Absorption | High (96.6%) | PreADMET [2] |

| Caco-2 Permeability | 34.6 nm/s (Moderate) | SwissADME [2] |

| Blood-Brain Barrier Penetration | No | PreADMET/SwissADME [2] |

| Plasma Protein Binding | High (100%) | PreADMET [2] |

| CYP Inhibition | CYP1A2, CYP2C19, CYP3A4 (Conflicting data for CYP2C9/CYP3A4) | PreADMET/SwissADME [2] |

| hERG Inhibition | Low Risk (Predicts lower chance of cardiotoxicity) | PreADMET [2] |

| Carcinogenicity | Non-carcinogenic (Mouse & Rat) | PreADMET [2] |

| Mutagenicity (Ames Test) | Non-mutagen | PreADMET [2] |

| Acute Toxicity (Mice) | Found safe at tested doses (5-50 mg/kg) | [3] |

Current Research Status and Future Directions

Research on this compound is still in the pre-clinical stage. The compound shows significant potential as a multi-target anti-inflammatory agent, but more studies are needed to fully validate its efficacy and safety [2] [4].

- Key Gaps: The field lacks detailed mechanistic studies and in-depth pharmacokinetic and toxicological profiling beyond preliminary in silico and acute toxicity screens [2] [3].

- Future Work: Research should focus on confirming proposed mechanisms, conducting chronic toxicity studies, and exploring structure-activity relationships to potentially enhance its potency and optimize its drug-like properties [2].

References

- 1. Biological Evaluation and Docking Analysis of this compound as ... [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Potential of this compound from Datura ... [pmc.ncbi.nlm.nih.gov]

- 3. Gastrointestinal Motility, Muscle Relaxation, Antipyretic and ... [frontiersin.org]

- 4. Genus Datura: An Exploration of Genetic Alterations, Bioactive ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of Daturaolone from Datura metel Fruits

Introduction

Datura metel L., a member of the Solanaceae family, is a recognized poisonous plant with a long history of use in traditional medicine systems, including Ayurveda, for treating conditions like asthma, skin diseases, pain, and neurological disorders [1] [2] [3]. The plant produces a diverse range of bioactive phytochemicals, including tropane alkaloids, withanolides, and triterpenoids [1] [4]. Daturaolone is a pentacyclic oleanane-type triterpenoid, also identified as 3-oxo-6-β-hydroxy-β-amyrin, found in various Datura species [5]. Recent studies have highlighted its significant pharmacological potential, demonstrating anti-fungal, anti-bacterial, anti-inflammatory, muscle relaxant, and antipyretic properties [5] [6]. This protocol details a reproducible method for the extraction and isolation of this compound from the fruits of Datura metel, providing researchers with a clear pathway to obtain this compound for further pharmacological evaluation.

Experimental Workflow

The isolation process involves a series of steps from plant material preparation to final purification, as visualized below.

Detailed Methodologies

Plant Material Collection and Pre-processing

- Collection: Fresh fruits of Datura metel should be collected and botanically authenticated.

- Washing: The collected fruits (8.00 kg) are thoroughly washed with water to remove dust and other particulate matter [7].

- Drying: The washed fruits are dried in the shade to preserve heat-labile compounds. Avoid using an oven or direct sunlight [7].

- Grinding: The dried plant material is pulverized into a fine powder using a commercial grinder machine. A fine powder increases the surface area for efficient extraction [7].

Maceration and Crude Extraction

- Extraction Method: Cold maceration is employed to prevent the degradation of thermolabile compounds.

- Solvent: Commercial-grade methanol is used as the extraction solvent.

- Procedure: The powdered plant material is soaked in an adequate volume of methanol at room temperature for a specified period with occasional stirring. The extract is then filtered, and the solvent is evaporated under reduced pressure or left to dry at room temperature to obtain the crude methanolic extract [7].

- Yield: From 8.00 kg of powdered fruits, approximately 349.76 g of crude extract is typically obtained [7].

Solvent-Solvent Fractionation

The crude extract is subjected to sequential partitioning to separate constituents based on polarity.

- Procedure: The crude extract is successively fractionated with organic solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate, following a previously reported method [7].

- Yield Distribution:

- n-Hexane fraction: 52.81 g

- Chloroform fraction: 93.61 g (This fraction is selected for further isolation)

- Ethyl acetate fraction: 45.10 g [7]

Chromatographic Separation and Isolation

- Primary Column Chromatography:

- Stationary Phase: Silica gel.

- Mobile Phase: A gradient elution is performed using mixtures of n-hexane and ethyl acetate, starting from 0:100 (n-hexane:ethyl acetate) and gradually increasing the polarity [7].

- Fraction Collection: Approximately 200 subfractions are collected using an automated fraction collector or manual column chromatography [7].

- Thin-Layer Chromatography (TLC) Analysis:

- The 200 subfractions are combined based on their TLC profiles to yield 15 major subfractions (SB-1 to SB-15) [7].

- Re-chromatography of Active Fraction:

- Subfraction SB-7 is identified as containing the target compound and is subjected to further chromatographic analysis [7].

- Crystallization: The process yields white crystals of this compound. These crystals are washed with n-hexane and can be recrystallized from a mixture of n-hexane and ethyl acetate to enhance purity [7].

- Final Yield: The described protocol yields approximately 2.7 g of pure this compound from 8.00 kg of starting plant material [7].

Identification and Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic and analytical techniques [7] [5]:

- Mass Spectrometry (MS): For determining the molecular weight and formula (C30H48O2, Molar mass: 440.712 g·mol⁻¹) [5].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the planar structure and functional groups [5].

- X-ray Crystallography: Provides definitive confirmation of the three-dimensional molecular structure and stereochemistry [7].

Quantitative Data Summary

Table 1: Mass Balance and Yields for this compound Isolation

| Step | Description | Mass Obtained | Yield (%) |

|---|---|---|---|

| 1 | Starting Plant Material (Fresh Fruits) | 8.00 kg | 100% |

| 2 | Crude Methanolic Extract | 349.76 g | 4.37% |

| 3 | Chloroform Fraction | 93.61 g | 1.17% (of plant), 26.76% (of extract) |

| 4 | Isolated this compound | 2.7 g | 0.034% (of plant) |

Table 2: Pharmacological Activities of this compound

| Biological Activity | Experimental Model/Findings | Significance |

|---|---|---|

| Antimicrobial | Shows inhibitory effects against bacterial strains like Klebsiella pneumoniae and S. aureus, and antifungal activity [5]. | Potential lead for developing new anti-infective agents. |

| Anti-inflammatory | Demonstrated anti-inflammatory potential in in silico, in vitro, and in vivo studies [5]. | Could be explored for treating inflammatory disorders. |

| Muscle Relaxant & Antipyretic | Exhibits gastrointestinal motility and muscle relaxation effects, as well as fever-reducing potential [5]. | Supports its traditional use for pain and fever. |

| Neurological Disorders | Identified as being used to treat certain neurological conditions [6]. | Warrants further investigation into its neuropharmacological effects. |

Discussion and Conclusion

This protocol provides a robust and detailed method for isolating this compound from Datura metel fruits with a final yield of 0.034% [7]. The key to success lies in the selective fractionation using chloroform, which effectively concentrates the triterpenoid, followed by careful chromatographic separation and crystallization.

The isolated this compound is a pentacyclic oleanane triterpenoid, whose bioactivities are likely linked to its ketone and hydroxyl functional groups [5]. Its documented pharmacological profile [5] [6] makes it a promising candidate for drug development in areas like infectious diseases, inflammation, and neurology. However, researchers must exercise caution as Datura metel is a known poisonous plant containing toxic tropane alkaloids like scopolamine and atropine [1] [2]. While this protocol isolates a non-alkaloidal compound, working with crude extracts requires proper safety measures.

Future work should focus on:

- Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for this compound's effects.

- Pre-clinical Trials: Conducting rigorous in vivo studies to establish efficacy, pharmacokinetics, and safety profiles.

- Structure-Activity Relationship (SAR): Synthesizing analogs to optimize potency and reduce potential toxicity.

References

- 1. Ethnobotanical uses and phytochemical, biological, and ... [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry, Pharmacology, and Toxicology of Datura ... [pmc.ncbi.nlm.nih.gov]

- 3. Dhattura - Datura metel - Medicinal Uses, Toxic Effects [easyayurveda.com]

- 4. Datura metel: A Review on Chemical Constituents, ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [en.wikipedia.org]

- 6. Genus Datura: An Exploration of Genetic Alterations, Bioactive ... [pmc.ncbi.nlm.nih.gov]

- 7. 2.2. Extraction and Isolation of this compound (1) [bio-protocol.org]

Comprehensive Application Notes & Protocols: Isolation and Purification of Daturaolone from Datura Species via Column Chromatography

Introduction to Daturaolone

This compound is a pentacyclic oleanane triterpenoid that has garnered significant research interest due to its diverse pharmacological profile and potential therapeutic applications. This secondary metabolite is primarily isolated from various species of the genus Datura (Solanaceae family), particularly D. innoxia, D. metel, and D. stramonium. As a natural product lead compound, this compound represents an important target for purification and characterization in natural product chemistry and drug discovery pipelines. The compound demonstrates promising anti-inflammatory activity through multimodal mechanisms of action, including inhibition of key inflammatory mediators such as NF-κB and nitric oxide production.

Recent studies have revealed that this compound complies with Lipinski's rule of five for drug-likeness, exhibiting favorable physicochemical properties for potential oral bioavailability with a molecular weight of 440.7 g/mol and moderate lipophilicity (MLogP 5.89). Its structural complexity as a triterpenoid necessitates sophisticated purification approaches to obtain high-purity material for biological evaluation. These application notes provide comprehensive protocols for the efficient extraction, purification, and characterization of this compound from natural sources, specifically optimized for researchers and pharmaceutical development professionals working with bioactive natural products.

Table 1: Fundamental Characteristics of this compound

| Property | Specification | Method/Reference |

|---|---|---|

| Chemical Class | Pentacyclic oleanane triterpenoid | [1] |

| Molecular Formula | Not specified in literature | - |

| Molecular Weight | 440.7 g/mol | [1] |

| Calculated Log P | 5.89 (MLogP) | [1] |

| Bioavailability Score | 0.55 | [1] |

| Drug-Likeness Score | 0.33 | [1] |

| Primary Natural Sources | D. innoxia, D. metel, D. stramonium | [2] [3] [1] |

| Plant Parts with Highest Yield | Fruits, leaves, seeds | [2] [4] |

Plant Material and Extraction Optimization

Plant Material Selection and Preparation

Species identification is a critical first step in the this compound isolation process, with Datura innoxia, Datura metel, and Datura stramonium representing the most reliable sources based on phytochemical screening studies. Research indicates that the geographical location and seasonal variations significantly impact this compound content in plant materials. Quantitative studies have demonstrated that this compound distribution varies considerably across plant tissues, with the highest concentrations typically found in fruits (up to 5.18 ± 0.45 μg/mg dry weight) when collected in August from certain regions, while leaves also contain substantial amounts depending on collection time and location [2]. Proper botanical authentication by a qualified botanist is essential, and voucher specimens should be deposited in herbarium collections for future reference (e.g., specimen number: 2016035 as referenced in one study) [4].

The harvesting period should be optimized based on the plant's phenological stage, with research suggesting collection during months of highest metabolite production (typically June-August for many Datura species). Plant materials should be thoroughly cleaned, air-dried in shaded, well-ventilated areas, and pulverized to a fine powder (20-40 mesh size) using mechanical grinders to maximize surface area for extraction. The resulting plant material should be stored in airtight containers protected from light and moisture until extraction to prevent degradation of bioactive compounds.

Extraction Methods and Optimization

The extraction solvent system is a crucial determinant of this compound yield, with research indicating that ethyl acetate-ethanol (1:1 v/v) delivers optimal results for this compound extraction efficiency [2]. This medium-polarity solvent system effectively solubilizes triterpenoid compounds while extracting fewer highly polar impurities compared to more polar solvent systems. Alternative extraction methods include water decoction for specific applications, particularly when working with D. metel seeds, though this method typically yields lower concentrations of triterpenoids [4].

The maceration process should be performed with a solvent-to-solid ratio of approximately 10:1 (v/w) with continuous agitation for 24 hours at room temperature. Multiple extraction cycles (2-3) are recommended to exhaustively extract the plant material. For larger scale operations, Soxhlet extraction using the same solvent system can improve efficiency and yield. Following extraction, the combined extracts should be filtered through Whatman No. 1 paper and concentrated under reduced pressure at temperatures not exceeding 40°C to prevent thermal degradation of labile compounds.

Table 2: Optimized Extraction Parameters for this compound

| Parameter | Optimal Condition | Alternative Options | Impact on Yield |

|---|---|---|---|

| Plant Part | Fruits (August collection) | Leaves (June collection) | Varies by 20-40% seasonally [2] |

| Extraction Solvent | Ethyl acetate:Ethanol (1:1) | Methanol, Ethyl acetate, Water | Critical - up to 3-fold variation [2] |

| Extraction Method | Maceration (24h) | Soxhlet, reflux | Maceration preserves thermolabile compounds |

| Solvent-to-Solid Ratio | 10:1 (v/w) | 5:1 to 15:1 | Higher ratios improve efficiency |

| Temperature | Room temperature (25°C) | Up to 40°C | Higher temperatures risk degradation |

| Extraction Cycles | 3 × 24 hours | 2 × 24 hours | 3rd cycle extracts <5% additional material |

Chromatographic Purification Protocols

Preliminary Screening and Sample Preparation

Thin-layer chromatography should be employed as a rapid screening method to guide the development of column chromatography separation conditions. For this compound, a solvent system of n-hexane:ethyl acetate (7:3 v/v) has been successfully implemented for TLC analysis, providing adequate separation from closely related compounds such as withametelin [2]. The Rf value for this compound in this system typically ranges between 0.4-0.6, though this should be empirically determined for each specific extract. Visualization can be achieved using vanillin-sulfuric acid reagent followed by heating, which produces characteristic color development for triterpenoids.

For column chromatography sample preparation, two principal methods can be employed:

Wet loading: Dissolve the concentrated crude extract in a minimal volume of the initial mobile phase (typically 2-3 mL per gram of extract). This solution is then directly applied to the top of the prepared column.

Dry loading: Adsorb the extract onto a small amount of stationary phase (approximately 100 mg silica gel per 10 mg extract) by dissolving in a volatile solvent and evaporating to dryness with constant mixing. The resulting free-flowing powder is then applied to the column, which often provides sharper bands and better separation [5].

Column Chromatography Setup and Procedure

Flash column chromatography using silica gel as the stationary phase represents the most efficient and widely applicable method for this compound purification. The following protocol is optimized for laboratory-scale purification (100-500 mg crude extract):

3.2.1 Column Packing

- Select an appropriate column size (typically 20-30 mm diameter with length-to-diameter ratio of 10:1 for 100-500 mg sample load).

- Use silica gel 60 (230-400 mesh) for flash chromatography, with the stationary phase mass approximately 50 times the sample mass (e.g., 10 g silica for 200 mg extract) [5].

- Prepare a slurry of silica gel in the initial mobile phase (non-polar solvent such as hexane or petroleum ether) and pour into the column, tapping gently to eliminate air bubbles.

- Apply gentle air pressure using a pipette bulb to compact the stationary phase until a firm bed is achieved [5].

- Pre-elute the column with 2-3 column volumes of the initial mobile phase to ensure proper equilibration.

3.2.2 Sample Loading and Elution

- Carefully apply the prepared sample to the top of the column without disturbing the stationary phase surface.

- Elute the column using a stepwise gradient of increasing polarity, starting with non-polar solvents and systematically increasing polarity based on TLC findings.

- A typical elution program may begin with 100% n-hexane, followed by n-hexane:ethyl acetate mixtures (95:5, 90:10, 85:15, 80:20, 70:30, 50:50 v/v), and finally pure ethyl acetate or ethyl acetate:methanol mixtures to elute highly polar compounds.

- Collect fractions of 10-15 mL each (approximately 1-2 column volumes) in test tubes, monitoring by TLC.

- Combine fractions exhibiting identical TLC profiles (Rf and coloration) to yield purified this compound.

The following workflow diagram illustrates the complete purification process:

Analytical Methods and Characterization

Thin-Layer Chromatography (TLC) Analysis

TLC serves as the primary monitoring tool throughout the purification process. The recommended stationary phase is TLC silica gel 60 F254 pre-coated plates with a thickness of 0.25 mm. The optimized mobile phase for this compound separation is n-hexane:ethyl acetate (7:3 v/v), which provides clear separation from closely related compounds [2]. For improved separation of complex mixtures, alternative solvent systems such as chloroform:methanol (9:1 v/v) or dichloromethane:ethyl acetate (8:2 v/v) can be tested.

Visualization methods include:

- UV detection at 254 nm and 365 nm for compounds with chromophores

- Vanillin-sulfuric acid reagent (1% vanillin in ethanol with 10% sulfuric acid) followed by heating at 105°C for 3-5 minutes

- Phosphomolybdic acid reagent (10% in ethanol) with heating

This compound typically appears as a dark purple or blue spot after vanillin-sulfuric acid treatment with Rf values between 0.4-0.6 in the recommended solvent system, though these values should be confirmed with authentic standards when available.

High-Performance Liquid Chromatography (HPLC) Analysis

For precise quantification and purity assessment, reverse-phase HPLC provides superior resolution and accuracy. The following method has been successfully applied to this compound analysis:

- Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)

- Mobile phase: Gradient of water (A) and acetonitrile (B)

- Gradient program: 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 90-50% B

- Flow rate: 1.0 mL/min

- Detection: UV-Vis detector at 210-230 nm or diode array detector

- Injection volume: 10-20 μL of sample (1 mg/mL in methanol)

- Temperature: Ambient (25°C)

This method has demonstrated excellent linearity (R² > 0.99) for this compound quantification across a concentration range of 10-500 μg/mL [2]. For preparative applications, the method can be scaled to semi-preparative or preparative columns with appropriate adjustment of flow rates and injection volumes.

Structural Characterization Techniques

Complete characterization of purified this compound requires a combination of spectroscopic methods:

NMR Spectroscopy: Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) provide comprehensive structural information, particularly for establishing the pentacyclic oleanane skeleton and functional group assignments.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques such as ESI-TOF or LC-QTOF provides accurate mass measurement for molecular formula confirmation. Additionally, tandem mass spectrometry (MS/MS) fragments structural information.

Melting Point Determination: Traditional melting point apparatus provides a preliminary purity indicator, though triterpenoids may decompose before melting.

Pharmacological Applications and ADMET Profile

Druglikeness and Pharmacological Potential

This compound exhibits favorable drug-like properties based on in silico predictions and experimental data. The compound complies with Lipinski's rule of five with only one violation (high MLogP), suggesting good potential for oral bioavailability [1]. Its drug-likeness score of 0.33 compares favorably with several marketed drugs, positioning it as a promising lead compound for further development.

Research has demonstrated that this compound possesses significant anti-inflammatory activity through multiple mechanisms, including inhibition of NF-κB with an IC₅₀ of 1.2 ± 0.8 μg/mL and suppression of nitric oxide production with an IC₅₀ of 4.51 ± 0.92 μg/mL [1]. Additionally, the compound exhibits peripheral antinociceptive activity (89.47 ± 9.01% antinociception in models of heat-induced pain) and antidepressant-like effects in tail suspension tests (68 ± 9.22 s reduction in immobility time) [1]. These multifaceted pharmacological activities suggest potential applications in inflammatory disorders, pain management, and depression.

ADMET Profile and Safety Considerations

Comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling provides critical information for therapeutic development:

Absorption: this compound demonstrates high gastrointestinal absorption (predicted 96.6%) and moderate Caco-2 cell permeability (34.6 nm/s), supporting good oral bioavailability potential [1].

Distribution: The compound shows strong plasma protein binding (100%) with no blood-brain barrier penetration, suggesting limited CNS side effects [1].

Metabolism: Hepatic metabolism primarily occurs via cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP3A4), with aliphatic hydroxylation identified as the major metabolic pathway [1].

Toxicity: this compound demonstrates a low risk of hERG inhibition (reducing cardiotoxicity concerns) and shows no mutagenic or carcinogenic potential in predictive models [1].

The following diagram illustrates this compound's multifaceted anti-inflammatory mechanism:

Troubleshooting and Technical Notes

Common Purification Challenges

Poor separation resolution: This often results from overloading the column or too rapid elution. Solution: Ensure sample-to-stationary phase ratio does not exceed 1:50 and control flow rate to 1-2 mL/min for standard columns.

Tailing bands: Typically caused by strong adsorption to silica or dead volumes in the column. Solution: Incorporate 0.1-1% acetic acid or triethylamine in mobile phase to suppress silanol interactions, or ensure proper column packing.

Low recovery: May result from irreversible adsorption or compound precipitation. Solution: Pre-wash silica with more polar solvent before use or include a conditioning step with 5-10% ethyl acetate in hexane before sample loading.

Inconsistent TLC results: Often due to variations in chamber saturation or solvent evaporation. Solution: Use freshly prepared mobile phases and ensure TLC chamber is properly saturated with filter paper liners.

Scale-Up Considerations

For preparative-scale purification (>1 g crude extract), several modifications to the standard protocol are recommended:

- Use larger diameter columns (40-60 mm) with length-to-diameter ratios of 5:1 to maintain separation efficiency while increasing capacity

- Employ flash chromatography systems with adjustable pressure capability (5-50 psi) to maintain optimal flow rates

- Consider gradient solvent delivery systems for more reproducible elution profiles

- Implement automated fraction collectors with UV detection for consistent fractionation

- For industrial-scale applications, centrifugal partition chromatography or preparative HPLC may offer advantages in throughput and purity

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the efficient extraction, purification, and characterization of this compound from Datura species. The optimized methods leverage conventional chromatographic techniques that are accessible to most natural product laboratories while delivering purity levels suitable for pharmacological evaluation. The anti-inflammatory and neuromodulatory activities documented for this compound, combined with its favorable drug-like properties, position this natural triterpenoid as a promising candidate for further drug development efforts.

Future directions may include the development of semi-synthetic analogs to optimize pharmacological activity and ADMET properties, implementation of preparative HPLC methods for highest purity requirements, and application of metabolic engineering approaches to enhance production in plant or microbial systems. The continued investigation of this compound and related triterpenoids from Datura species represents a promising frontier in natural product-based drug discovery.

References

- 1. Anti-Inflammatory Potential of this compound from Datura ... [pmc.ncbi.nlm.nih.gov]

- 2. Chromatographic method development and metabolite ... [sciencedirect.com]

- 3. [Chemical constituents of Datura stramonium seeds] [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the Metabolic Fate of Datura metel ... [frontiersin.org]

- 5. Column Chromatography Procedures [orgchemboulder.com]

Comprehensive Application Notes and Protocols: Daturaolone in Silico Molecular Docking Studies

Introduction to Daturaolone

This compound is a pentacyclic oleanane triterpenoid naturally found in various Datura species, including Datura innoxia and Datura stramonium [1]. This compound has gained significant research interest due to its diverse pharmacological activities, particularly its anti-inflammatory potential [2]. The chemical structure of this compound (C₃₀H₄₈O₂) features five rings with a ketone group and a hydroxyl group at specific positions, which are essential for its bioactivities and molecular interactions [1]. With a molecular weight of 440.712 g·mol⁻¹, this compound complies with Lipinski's rule of five with a bioavailability score of 0.55 and a drug-likeliness score of 0.33, indicating its potential as an oral drug candidate [2].

Recent studies have revealed that this compound exhibits multi-target mechanisms against various inflammatory mediators, including nuclear factor kappa B (NF-κB), cyclooxygenase-2 (COX-2), 5-lipoxygenase, and phospholipase A2 [2]. Its anti-inflammatory properties have been demonstrated through in silico, in vitro, and in vivo models, showing significant inhibition of NF-κB and nitric oxide production with IC₅₀ values of 1.2 ± 0.8 and 4.51 ± 0.92 μg/mL, respectively [2]. Additionally, this compound has shown promising in vivo activity, reducing inflammatory paw edema by 81.73 ± 3.16% and exhibiting significant antinociceptive effects [2]. These findings position this compound as a compelling candidate for structure-based drug design through molecular docking studies.

Molecular Docking Fundamentals

Theoretical Background

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to its target (receptor), enabling researchers to characterize the binding behavior and affinity of the ligand-receptor complex [3]. As a structure-based virtual screening method, docking applies scoring functions to estimate the fitness of each ligand against the binding site of the macromolecular receptor, helping to identify ligands with the highest binding affinity [3]. The technique is particularly valuable in early drug discovery for hit identification and lead optimization, as it allows rapid screening of large compound libraries against therapeutic targets before committing to expensive and time-consuming experimental assays [4].

The docking process involves two main components: pose prediction (determining the ligand's binding geometry) and scoring (estimating the binding affinity) [4]. Successful docking depends on properly addressing several challenges, including protein flexibility, solvation effects, and accurate scoring function development [4]. For natural products like this compound, docking studies provide crucial insights into the molecular interactions responsible for their observed biological activities, enabling researchers to understand their multi-target mechanisms and potential therapeutic applications [2].

Relevance to this compound Research

For this compound, molecular docking has been instrumental in elucidating its anti-inflammatory mechanisms by revealing its binding interactions with key inflammatory mediators [2]. Docking studies have shown that this compound forms hydrogen bond interactions with NF-κB, COX-2, 5-lipoxygenase, phospholipase A2, and other molecular targets involved in inflammation pathways [2]. These computational findings correlate well with experimental results, providing a structural basis for understanding this compound's multi-target anti-inflammatory activity and supporting its further development as a therapeutic agent [2].

Table 1: Key Molecular Targets of this compound Identified Through Docking Studies

| Target Protein | Biological Role | Type of Interaction | Reported IC₅₀/Inhibition |

|---|---|---|---|

| NF-κB | Transcription factor regulating inflammation | H-bonding | 1.2 ± 0.8 μg/mL [2] |

| COX-2 | Inflammatory prostaglandin synthesis | H-bonding | Significant inhibition [2] |

| 5-Lipoxygenase | Leukotriene synthesis | H-bonding | Significant inhibition [2] |

| Phospholipase A2 | Arachidonic acid release | H-bonding | Significant inhibition [2] |

| COX-1 | Constitutional cyclooxygenase | Not specified | Inhibitory activity [5] |

Computational Protocols

Preliminary Preparation Steps

Before initiating docking calculations, proper preparation of both ligand and receptor is crucial for obtaining reliable results. For this compound, the first step involves retrieving or drawing the chemical structure, typically available in canonical SMILES format or as a 2D structure from databases like ChemSpider [1]. The structure should then be subjected to geometry optimization using computational chemistry software to ensure proper bond lengths, angles, and torsions [6]. Since many docking programs require 3D structures, conformer generation is essential to sample the compound's conformational space [6]. Commercial conformer generators like OMEGA and ConfGen have shown high performance in benchmarking studies, closely followed by freely available tools such as RDKit's implementation of the distance geometry algorithm [6].

Protein preparation begins with retrieving the 3D structure of the target from the Protein Data Bank (PDB), with careful selection of the appropriate structure based on resolution, completeness, and relevance to the biological question [6]. The structure should be carefully inspected using visualization software like VHELIBS to validate the reliability of the binding site coordinates and the co-crystallized ligand [6]. Protein cleaning involves removing water molecules and heteroatoms not involved in binding, adding missing hydrogen atoms, and assigning proper protonation states to amino acid residues at biological pH [4]. For docking calculations, the binding site must be defined, typically using the coordinates of a native ligand or through binding site prediction tools [4].

Molecular Docking Workflow

The following workflow diagram illustrates the comprehensive protocol for performing molecular docking studies with this compound:

The docking workflow employs the Lamarckian genetic algorithm (LGA), which combines genetic algorithm-based global search with local optimization to efficiently explore the conformational space of the ligand-receptor complex [7]. For each docking run, multiple parameters must be optimized, including grid resolution (typically 0.3-0.5 Å), number of runs (usually 50-100 to ensure adequate sampling), and population size (150-250 individuals) [7] [4]. The scoring function evaluates various energy terms, including van der Waals interactions, electrostatic complementarity, desolvation penalties, and hydrogen bonding, to rank the generated poses [4].

Post-Docking Analysis and Validation

Following docking simulations, systematic analysis of the results is essential for identifying promising binding modes. The first step involves clustering similar conformations based on root-mean-square deviation (RMSD) values to identify representative poses [7]. Each cluster should be evaluated based on binding energy scores and interaction patterns with key residues in the binding pocket [4]. For this compound, particular attention should be paid to hydrogen bond interactions involving its ketone and hydroxyl groups, as these have been shown to be critical for binding to inflammatory targets like NF-κB and COX-2 [2].

Validation of docking protocols is crucial before proceeding with large-scale virtual screening. This involves performing retrospective docking studies with known active compounds and decoys to calculate enrichment factors and ensure the method can reliably distinguish true binders from non-binders [3] [4]. Additional controls include redocking native ligands to calculate RMSD values between predicted and crystallographic poses (with values <2.0 Å generally considered successful) and consensus scoring using multiple scoring functions to improve hit identification reliability [4].

Table 2: Recommended Docking Parameters for this compound Studies

| Parameter | Recommended Setting | Alternative Options | Rationale |

|---|---|---|---|

| Search Algorithm | Lamarckian Genetic Algorithm (LGA) | Genetic Algorithm (GA), Monte Carlo | LGA combines global search with local optimization [7] |

| Number of Runs | 100 | 50-200 | Balance between computational cost and sampling completeness [4] |

| Population Size | 250 | 150-300 | Adequate genetic diversity for conformational search [7] |

| Energy Evaluations | 25,000,000 | 10,000,000-50,000,000 | Sufficient for convergence of binding energy calculations [4] |

| Grid Resolution | 0.375 Å | 0.3-0.5 Å | Balance between precision and computational demand [4] |

| Cluster Tolerance | 2.0 Å RMSD | 1.0-2.5 Å RMSD | Standard for identifying structurally distinct conformations [7] |

Experimental Validation

Correlating Computational with Experimental Results

While in silico predictions provide valuable insights, experimental validation is essential to confirm the biological relevance of docking results. For this compound, multiple studies have demonstrated good correlation between computational predictions and experimental observations. Docking studies predicted strong binding interactions with inflammatory targets, which aligned with in vitro results showing significant inhibition of NF-κB and nitric oxide production with IC₅₀ values of 1.2 ± 0.8 and 4.51 ± 0.92 μg/mL, respectively [2]. Additionally, this compound exhibited dose-dependent anti-inflammatory activity in carrageenan-induced mouse paw edema models (ED₅₀ = 10.1 mg/kg) and acetic acid-induced writhing responses (ED₅₀ = 13.8 mg/kg) [5].

The multi-target nature of this compound predicted by docking studies was further supported by its diverse pharmacological profile, including significant effects on heat-induced pain (89.47 ± 9.01% antinociception) and stress-induced depression (68 ± 9.22 s immobility time in tail suspension test) [2]. These correlations between predicted molecular interactions and observed biological activities strengthen the validity of the docking protocols and provide confidence for future structure-based drug design efforts with this compound and related triterpenoids.

ADMET Profiling and Drug-Likeness

Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for evaluating the therapeutic potential of hit compounds identified through docking studies. For this compound, in silico ADMET predictions using tools like PreADMET and SwissADME reveal a promising profile with high gastrointestinal absorption (96.6%), strong plasma protein binding (100%), and moderate Caco-2 cell permeability (34.6 nm/s) [2]. Importantly, this compound is predicted to not penetrate the blood-brain barrier, potentially reducing the risk of central nervous system side effects [2].

Metabolism predictions indicate this compound undergoes primarily Phase I transformations, with aliphatic hydroxylation as the major metabolic reaction, along with alkyl dehydrogenation, alcohol oxidation, and deformylation [2]. Toxicity assessments suggest low hERG inhibition risk (reducing cardiotoxicity concerns), non-mutagenicity in Ames tests, and non-carcinogenicity [2]. These favorable ADMET properties, combined with its drug-like physicochemical characteristics, position this compound as a promising lead compound worthy of further investigation.

Applications and Future Directions

Therapeutic Applications

The integration of molecular docking studies with experimental validation has revealed several promising therapeutic applications for this compound. Its anti-inflammatory properties make it a compelling candidate for treating various inflammatory disorders, including arthritis, inflammatory bowel disease, and neuroinflammation [2]. The multi-target mechanism of this compound, simultaneously modulating NF-κB, COX-2, 5-lipoxygenase, and phospholipase A2, may provide advantages over single-target anti-inflammatory drugs by potentially offering enhanced efficacy and reduced side effects [2].

Additionally, this compound's demonstrated antinociceptive effects suggest potential applications in pain management, particularly for inflammatory pain conditions [2] [5]. Its effects on stress-induced depression in animal models also indicate possible CNS-related applications, despite its predicted limited blood-brain barrier penetration [2]. The antifungal and antibacterial activities of this compound further expand its potential therapeutic utility, particularly in managing infections with resistant microorganisms [1].

Future Research Directions

Several promising research directions emerge from the current understanding of this compound's molecular interactions and biological activities. First, structure-activity relationship (SAR) studies through systematic modification of this compound's functional groups could identify more potent analogs with improved binding affinity and selectivity for specific inflammatory targets [6]. Second, advanced molecular dynamics simulations could provide insights into the stability and dynamics of this compound-protein complexes, offering information beyond static docking poses [3].

The development of This compound derivatives with improved pharmacokinetic properties represents another valuable research direction. This could include modifications to enhance solubility, reduce metabolism, or fine-tune target selectivity [2]. Additionally, combination therapy approaches exploring this compound with existing anti-inflammatory drugs could reveal synergistic effects allowing for lower doses and reduced side effects [2]. Finally, expanding virtual screening efforts to include this compound-like compounds from larger chemical databases could identify novel triterpenoid scaffolds with similar multi-target anti-inflammatory profiles [4].

Conclusion

Molecular docking studies have been instrumental in elucidating the molecular mechanisms underlying this compound's diverse pharmacological activities, particularly its anti-inflammatory effects. The protocols outlined in this document provide a comprehensive framework for conducting rigorous docking studies with this compound and similar natural products, from initial preparation steps through experimental validation. The correlation between computational predictions and experimental results for this compound underscores the value of structure-based approaches in natural product drug discovery.

As virtual screening methodologies continue to advance, incorporating more sophisticated treatment of flexibility, solvation effects, and machine learning-based scoring functions, the accuracy and predictive power of docking studies for compounds like this compound will further improve [4] [6]. These computational approaches, combined with careful experimental validation, will accelerate the development of this compound and related triterpenoids as potential therapeutic agents for inflammatory conditions and other diseases.

References

- 1. This compound [en.wikipedia.org]

- 2. Anti-Inflammatory Potential of this compound from Datura ... [pmc.ncbi.nlm.nih.gov]

- 3. Virtual screening [en.wikipedia.org]

- 4. A practical guide to large-scale docking [nature.com]

- 5. This compound | 41498-80-0 [amp.chemicalbook.com]

- 6. The Light and Dark Sides of Virtual Screening [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking - An easy protocol [protocols.io]

Comprehensive ADMET Application Notes and Protocols for Daturaolone: Focus on Gastrointestinal Absorption Prediction

Executive Summary

Daturaolone, a pentacyclic oleanane triterpenoid isolated from various Datura species, has demonstrated significant anti-inflammatory potential through multimodal mechanisms including NF-κB inhibition and arachidonic acid pathway modulation. Comprehensive ADMET profiling reveals favorable drug-like properties with high predicted gastrointestinal absorption (96.6%) and Caco-2 cell permeability (34.6 nm/s), positioning it as a promising candidate for further drug development. These application notes provide detailed protocols for experimental validation of this compound's ADMET properties, with particular emphasis on gastrointestinal absorption assessment methodologies applicable to natural product drug discovery pipelines.

Introduction to this compound and Its Pharmaceutical Potential

This compound is a pentacyclic triterpenoid naturally occurring in various Datura species, including Datura innoxia Mill., Datura metel, and Datura stramonium [1] [2] [3]. With a molecular weight of 440.7 g/mol and favorable physicochemical properties, this compound has demonstrated impressive multi-target anti-inflammatory activity through inhibition of key inflammatory mediators including NF-κB, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) [1]. The compound complies with Lipinski's rule of five with a drug-likeliness score of 0.33, outperforming several marketed drugs including valproic acid and cisplatin in silico assessments [1].

Recent research has illuminated this compound's therapeutic potential extending beyond inflammation to include antinociceptive and antidepressant-like effects in vivo models. Specifically, this compound significantly reduced inflammatory paw edema (81.73 ± 3.16%), produced substantial antinociception (89.47 ± 9.01%), and reduced immobility time in the tail suspension test (68 ± 9.22 seconds) [1]. These multifaceted pharmacological activities, combined with its natural product origin, make this compound an attractive candidate for further development as a therapeutic agent for inflammatory disorders and related conditions.

Comprehensive ADMET Profile of this compound

Quantitative ADMET Properties Summary

Table 1: Comprehensive ADMET properties of this compound predicted using in silico approaches

| Property Category | Specific Parameter | Predicted Value/Profile | Prediction Method |

|---|---|---|---|

| Drug-likeliness | Lipinski's Rule Compliance | 3/4 rules (MW: 440.7, MLogP: 5.89) | Molsoft [1] |

| Bioavailability Score | 0.55 | SwissADME [1] | |

| Drug-likeliness Score | 0.33 | Molsoft [1] | |

| Absorption | Gastrointestinal Absorption (GI abs) | High: 96.6% | PreADMET [1] |

| Caco-2 Permeability | 34.6 nm/s | PreADMET [1] | |

| P-glycoprotein Substrate | No | SwissADME [1] | |

| Distribution | Plasma Protein Binding (PPB) | 100% | PreADMET [1] |

| Blood-Brain Barrier Penetration | No | SwissADME [1] | |

| Metabolism | CYP Isoform Inhibition | CYP1A2, CYP2C19, CYP3A4 | PreADMET [1] |

| Major Metabolic Reactions | Aliphatic hydroxylation, alkyl dehydrogenation, alcohol oxidation | PreADMET [1] | |

| Toxicity | hERG Inhibition Risk | Low | PreADMET [1] |

| Ames Test | Non-mutagenic | PreADMET [1] | |

| Carcinogenicity (Mouse/Rat) | No | PreADMET [1] |

Critical Property Analysis

Gastrointestinal absorption represents one of this compound's most favorable ADMET attributes, with high predicted absorption (96.6%) and moderate Caco-2 cell permeability (34.6 nm/s) [1]. These values suggest this compound would likely demonstrate adequate oral bioavailability in humans, though its complete plasma protein binding may influence free fraction availability. The absence of P-glycoprotein interaction further supports favorable intestinal absorption, as this efflux transporter would not limit its systemic availability [1].

This compound's metabolic profile indicates predominant Phase I transformations, particularly aliphatic hydroxylation, which generally increases hydrophilicity and promotes renal elimination [1]. The compound's interaction with multiple CYP isoforms (CYP1A2, CYP2C19, CYP3A4) suggests potential for drug-drug interactions in clinical settings, necessitating careful co-administration with substrates of these enzymes [1]. The low hERG inhibition risk predicts minimal cardiotoxicity concerns, a significant advantage over many anti-inflammatory drugs with cardiovascular risks [1].

Experimental Protocols

In Silico ADMET Prediction Protocol

Protocol 1: Comprehensive In Silico ADMET Profiling

Purpose: To predict absorption, distribution, metabolism, excretion, and toxicity properties of this compound using computational approaches.

Software Requirements: PreADMET, SwissADME, Molsoft, or equivalent ADMET prediction platforms.

Methodology:

Compound Preparation

- Obtain this compound structure (CID: 122859) from PubChem database in SDF or SMILES format

- Perform geometry optimization using molecular mechanics force fields (MMFF94)

- Verify structural integrity through energy minimization

Drug-likeliness Assessment

- Apply Lipinski's Rule of Five filters (MW, LogP, HBD, HBA)

- Calculate polar surface area (TPSA: 37.3 Ų) and rotatable bond count (0)

- Determine drug-likeliness score using Molsoft algorithm

Absorption Parameters

- Predict gastrointestinal absorption using SwissADME GI absorption model

- Calculate Caco-2 permeability using PreADMET Bayesian model

- Assess P-glycoprotein substrate potential

Distribution Properties

- Calculate plasma protein binding using PreADMET plasma protein binding model

- Predict blood-brain barrier penetration using SwissADME BBB model

Metabolism Prediction

- Identify cytochrome P450 isoforms involved using PreADMET CYP inhibition module

- Predict major metabolic pathways and metabolites

Toxicity Assessment

- Evaluate hERG channel inhibition using PreADMET cardiotoxicity module

- Predict mutagenicity via Ames test simulation

- Assess carcinogenicity potential in rodent models

Expected Output: Quantitative ADMET parameter predictions as summarized in Table 1.

In Vitro Absorption Validation Protocol

Protocol 2: Caco-2 Permeability Assay for Gastrointestinal Absorption Prediction

Purpose: To experimentally determine this compound's intestinal permeability using Caco-2 cell monolayer model.

Materials:

- Caco-2 cells (HTB-37, ATCC)

- Transwell plates (12-well, 1.12 cm² surface area, 0.4 µm pore size)

- HBSS (Hanks' Balanced Salt Solution) with 10 mM HEPES, pH 7.4

- This compound reference standard (purity >95%)

- LC-MS/MS system for quantification

Methodology:

Cell Culture and Differentiation

- Maintain Caco-2 cells in DMEM with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in 5% CO₂

- Seed cells at density of 1×10⁵ cells/cm² on Transwell filters

- Culture for 21-28 days with medium changes every 2-3 days